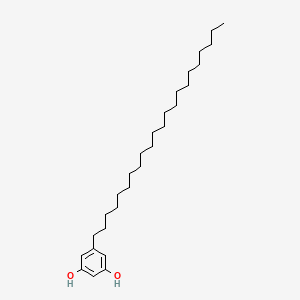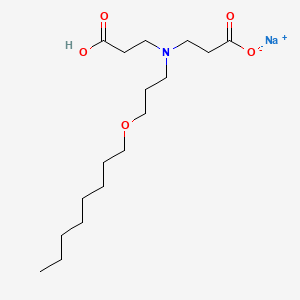
beta-Alanine, N-(2-carboxyethyl)-N-(3-(octyloxy)propyl)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-(2-carboxyethyl)-N-[3-(octyloxy)propyl]-, monosodium salt: is a synthetic compound that belongs to the class of beta-alanine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(2-carboxyethyl)-N-[3-(octyloxy)propyl]-, monosodium salt typically involves the following steps:
Starting Materials: The synthesis begins with beta-alanine and other necessary reagents such as 2-carboxyethyl and 3-(octyloxy)propyl groups.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the monosodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology
Biochemical Studies: The compound can be used in studies related to enzyme activity and metabolic pathways.
Drug Development: It may be investigated for its potential therapeutic effects and as a drug candidate.
Medicine
Pharmacology: Research may focus on the pharmacokinetics and pharmacodynamics of the compound.
Clinical Trials: The compound could be evaluated in clinical trials for its efficacy and safety in treating specific conditions.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties.
Agriculture: It could be used in the formulation of agrochemicals and fertilizers.
Mécanisme D'action
The mechanism of action of beta-Alanine, N-(2-carboxyethyl)-N-[3-(octyloxy)propyl]-, monosodium salt involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Alanine Derivatives: Other beta-alanine derivatives may include compounds with different substituents on the beta-alanine backbone.
Amino Acid Derivatives: Compounds derived from other amino acids, such as glycine or lysine, may have similar properties.
Uniqueness
Functional Groups: The presence of the 2-carboxyethyl and 3-(octyloxy)propyl groups makes this compound unique compared to other beta-alanine derivatives.
Applications: Its specific applications in various fields may differ from those of similar compounds, highlighting its versatility and potential.
Propriétés
Numéro CAS |
64972-18-5 |
|---|---|
Formule moléculaire |
C17H32NNaO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
sodium;3-[2-carboxyethyl(3-octoxypropyl)amino]propanoate |
InChI |
InChI=1S/C17H33NO5.Na/c1-2-3-4-5-6-7-14-23-15-8-11-18(12-9-16(19)20)13-10-17(21)22;/h2-15H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1 |
Clé InChI |
ZPJJVFJYFYBWMI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOCCCN(CCC(=O)O)CCC(=O)[O-].[Na+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


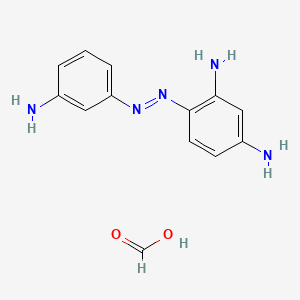
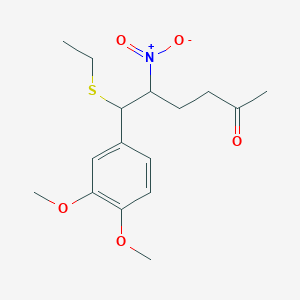
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)



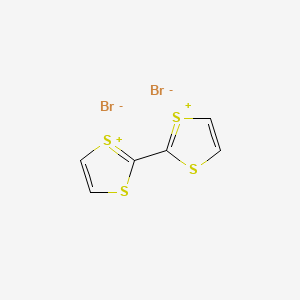

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
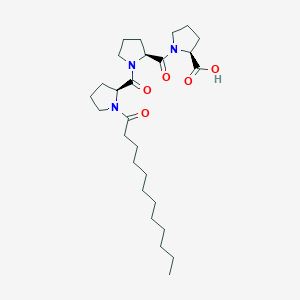
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
